molecular formula C14H9ClN2O3 B8425472 2-[(2-Chloro-4-nitrophenoxy)methyl]benzonitrile

2-[(2-Chloro-4-nitrophenoxy)methyl]benzonitrile

Cat. No. B8425472
M. Wt: 288.68 g/mol
InChI Key: HKKXBFOMNJUKCY-UHFFFAOYSA-N
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Patent
US07507740B2

Procedure details

To a solution of 2-chloro-4-nitrophenol (3.5 g) and 2-(bromomethyl)benzonitrile (4.0 g) in N,N-dimethylformamide (50 mL) was added potassium carbonate (3.7 g), and the mixture was stirred at room temperature for 30 min. After the completion of the reaction, water (50 mL) was added, and the mixture was stirred for 10 min. The resultant pale-yellow solid was collected by filtration. The residue washed with diisopropyl ether, and dried to give the title compound (5.04 g) as pale-yellow crystals.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].Br[CH2:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[C:16]#[N:17].C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O>[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:11][CH2:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[C:16]#[N:17] |f:2.3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
4 g
Type
reactant
Smiles
BrCC1=C(C#N)C=CC=C1
Name
Quantity
3.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
The resultant pale-yellow solid was collected by filtration
WASH
Type
WASH
Details
The residue washed with diisopropyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(OCC2=C(C#N)C=CC=C2)C=CC(=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 5.04 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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